Growth hormone-releasing peptide 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Growth hormone-releasing peptide 1 (GHRP-1) is a synthetic peptide that has been extensively studied for its potential therapeutic applications in various medical conditions. It belongs to a class of compounds known as growth hormone secretagogues (GHSs) that stimulate the release of growth hormone (GH) from the pituitary gland.

Mecanismo De Acción

Growth hormone-releasing peptide 1 acts on the hypothalamus and pituitary gland to stimulate the release of GH. It binds to the growth hormone secretagogue receptor (GHSR) and activates the phospholipase C (PLC) signaling pathway. This leads to an increase in intracellular calcium levels, which results in the release of GH from the pituitary gland.

Biochemical and Physiological Effects:

The biochemical and physiological effects of Growth hormone-releasing peptide 1 are primarily mediated through the release of GH. GH has anabolic and lipolytic effects, which promote growth and repair of tissues and mobilization of stored fat for energy. Growth hormone-releasing peptide 1 has also been shown to stimulate the release of insulin-like growth factor 1 (IGF-1), which has similar anabolic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Growth hormone-releasing peptide 1 has several advantages for lab experiments. It is a stable and well-characterized peptide that can be synthesized in large quantities. It is also relatively easy to administer and has a short half-life, which allows for precise control of experimental conditions. However, Growth hormone-releasing peptide 1 has some limitations, such as the need for specialized equipment and expertise for synthesis and administration, and the potential for off-target effects due to its interaction with other receptors.

Direcciones Futuras

There are several future directions for research on Growth hormone-releasing peptide 1. One area of interest is the development of more potent and selective GHSs that can target specific tissues and receptors. Another area of research is the investigation of the long-term effects of Growth hormone-releasing peptide 1 on growth and development. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of Growth hormone-releasing peptide 1 in various medical conditions.

Métodos De Síntesis

Growth hormone-releasing peptide 1 is synthesized using solid-phase peptide synthesis (SPPS) technology. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).

Aplicaciones Científicas De Investigación

Growth hormone-releasing peptide 1 has been extensively studied for its potential therapeutic applications in various medical conditions such as growth hormone deficiency, cachexia, and obesity. It has also been investigated for its role in wound healing, cardiovascular disease, and neuroprotection.

Propiedades

Número CAS |

141925-59-9 |

|---|---|

Nombre del producto |

Growth hormone-releasing peptide 1 |

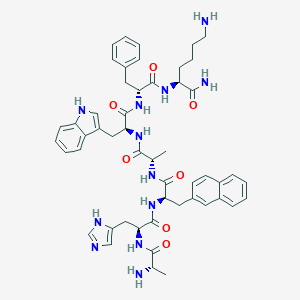

Fórmula molecular |

C51H62N12O7 |

Peso molecular |

955.1 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |

InChI |

InChI=1S/C51H62N12O7/c1-30(53)46(65)60-44(26-37-28-55-29-57-37)51(70)63-42(24-33-19-20-34-14-6-7-15-35(34)22-33)48(67)58-31(2)47(66)61-43(25-36-27-56-39-17-9-8-16-38(36)39)50(69)62-41(23-32-12-4-3-5-13-32)49(68)59-40(45(54)64)18-10-11-21-52/h3-9,12-17,19-20,22,27-31,40-44,56H,10-11,18,21,23-26,52-53H2,1-2H3,(H2,54,64)(H,55,57)(H,58,67)(H,59,68)(H,60,65)(H,61,66)(H,62,69)(H,63,70)/t30-,31-,40-,41+,42+,43-,44-/m0/s1 |

Clave InChI |

NWQWNCILOXTTHF-HLCSKTDOSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCCN)C(=O)N)N |

SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N)N |

SMILES canónico |

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N)N |

Secuencia |

AHXAWFK |

Sinónimos |

Ala-His-D-beta-Nal-Ala-Trp-D-Phe-Lys-NH2 alanyl-histidyl-(2-naphthyl)alanyl-tryptophyl-phenylalanyl-lysinamide GHRP-1 KP 101 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[8,14,17-Trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] pyridine-3-carboxylate](/img/structure/B234809.png)

![(8R,9S,11R,13R,15S,16S)-5-Methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol](/img/structure/B234833.png)

![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)